molecular formula C25H28N2O4S B2988449 3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899917-14-7

3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B2988449
CAS No.: 899917-14-7
M. Wt: 452.57
InChI Key: AIFNGYUNUMRKJA-UHFFFAOYSA-N
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Description

3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a useful research compound. Its molecular formula is C25H28N2O4S and its molecular weight is 452.57. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This interaction disrupts the formation of microtubules, a critical component of the cell’s cytoskeleton, thereby inhibiting cell division .

Biochemical Pathways

The compound affects several biochemical pathways due to its multi-targeted mode of action . By inhibiting tubulin polymerization, it disrupts the mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase . Its inhibition of Hsp90 disrupts the folding of various client proteins, affecting multiple signaling pathways . Furthermore, by inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress .

Result of Action

The compound’s action results in notable anti-cancer effects due to its ability to inhibit cell division and disrupt multiple cellular processes . It also exhibits anti-fungal, anti-bacterial, and antiviral activities, indicating its potential as a broad-spectrum antimicrobial agent . Furthermore, it has demonstrated significant efficacy against various parasites, suggesting its potential as an anti-parasitic agent .

Properties

IUPAC Name

(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-29-19-15-18(16-20(30-2)22(19)31-3)23(28)27-24(32)21(17-11-7-6-8-12-17)26-25(27)13-9-4-5-10-14-25/h6-8,11-12,15-16H,4-5,9-10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFNGYUNUMRKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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